molecular formula C24H20ClN3O2S B12267154 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12267154
M. Wt: 450.0 g/mol
InChI Key: ZQZTXMMALHYGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 2-aminobenzonitrile with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid or hydrochloric acid.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with a thiol reagent, such as thiourea or a thiol-containing compound, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazoline intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the quinazoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
  • 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
  • 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Uniqueness

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-2-30-21-11-7-6-10-20(21)26-22(29)15-31-24-27-19-13-12-17(25)14-18(19)23(28-24)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

ZQZTXMMALHYGMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.